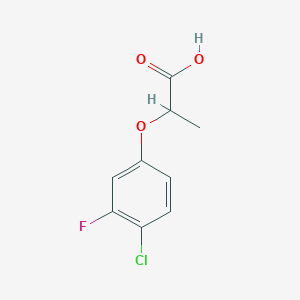

2-(4-Chloro-3-fluorophenoxy)propanoic acid

Beschreibung

2-(4-Chloro-3-fluorophenoxy)propanoic acid is a halogenated phenoxypropanoic acid derivative characterized by a propanoic acid backbone substituted with a 4-chloro-3-fluorophenoxy group. This compound belongs to the broader class of phenoxy herbicides and synthetic intermediates, where halogen substituents (Cl, F) enhance stability, lipophilicity, and bioactivity .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSHULPCFMSFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-fluorophenoxy)propanoic acid typically involves the reaction of 4-chloro-3-fluorophenol with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chloro-3-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids and their derivatives.

Reduction: Formation of less halogenated or fully hydrogenated compounds.

Substitution: Formation of various substituted phenols and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H10ClF O3

- Molecular Weight : 232.64 g/mol

- CAS Number : 1499920-96-5

The compound's structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and esterifications, making it a versatile reactant in synthetic chemistry.

Pharmaceutical Research

2-(4-Chloro-3-fluorophenoxy)propanoic acid is being investigated for its potential as a pharmaceutical agent. Its unique structure may contribute to:

- Drug Development : The compound's ability to interact with biological targets suggests potential applications in creating new therapeutic agents. The presence of halogen atoms can enhance binding affinity and selectivity towards specific enzymes or receptors.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. For example, it has shown effectiveness against various pathogens with Minimum Inhibitory Concentration (MIC) values as follows:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 15.2 |

| Candida albicans | 12.8 |

| Fusarium oxysporum | 20.0 |

These results highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Environmental Studies

Research into the environmental impact of this compound is ongoing. Its behavior in various conditions is being studied to understand its persistence and degradation pathways in ecosystems. The compound may serve as a model for assessing the fate of similar halogenated compounds in the environment.

Chemical Synthesis

In synthetic chemistry, this compound acts as a precursor for more complex molecules. It can undergo various reactions, such as:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The chloro and fluoro groups can facilitate nucleophilic substitutions, allowing for the construction of diverse chemical architectures.

In Vivo Studies

In murine models, administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to untreated controls. This suggests its potential utility as an antimicrobial agent in therapeutic applications.

Cell Line Studies

In vitro tests on cancer cell lines have demonstrated that the compound exhibits cytotoxic effects leading to apoptosis in a dose-dependent manner. Mechanistic studies indicate that it may induce oxidative stress within cells, contributing to its anticancer properties.

Wirkmechanismus

The mechanism by which 2-(4-Chloro-3-fluorophenoxy)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Halogen Position and Chain Length

2-(4-Chlorophenoxy)propanoic Acid (CAS 3307-39-9)

- Structural Difference : Lacks the 3-fluoro substituent present in the target compound.

- For example, fluorine’s electron-withdrawing effects can enhance acidity (lower pKa) and improve membrane permeability compared to non-fluorinated analogs .

2-(4-Chloro-3-fluorophenoxy)acetic Acid (CAS 331-41-9)

- Structural Difference: Acetic acid backbone (C2) vs. propanoic acid (C3).

- Impact: Shorter chain length may reduce lipophilicity and bioavailability. Propanoic acid derivatives generally exhibit prolonged herbicidal activity due to slower metabolic degradation compared to acetic acid analogs .

Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic Acid, CAS 98-65-2)

- Structural Difference : Methyl group at the 2-position instead of fluorine at the 3-position.

- However, methyl substituents enhance soil persistence, a critical factor in herbicide design .

Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid, CAS 120-36-5)

- Structural Difference : Two chlorine substituents (2,4-dichloro) vs. one chlorine and one fluorine (4-chloro-3-fluoro).

- Impact : Dichlorprop’s dual chlorine atoms increase herbicidal potency but may elevate environmental toxicity. Fluorine’s smaller atomic radius in the target compound could improve selectivity in biological targets .

Toxicology and Environmental Impact

- Acute Toxicity: Analog 2-(4-chloro-2-methylphenoxy)propionic acid causes skin and eye irritation (), suggesting similar hazards for the target compound.

- Carcinogenicity: Epidemiological studies on chlorophenoxy herbicides (e.g., mecoprop, dichlorprop) report increased risks of soft-tissue sarcoma and lung cancer in highly exposed subpopulations .

- Regulatory Status: Compounds like 2,4,5-TP (a trichlorophenoxypropanoic acid) have been banned due to toxicity, emphasizing the need for rigorous safety evaluations of halogenated derivatives .

Biologische Aktivität

2-(4-Chloro-3-fluorophenoxy)propanoic acid is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its unique structural features. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by a propanoic acid functional group attached to a phenoxy moiety that includes both a chlorine and a fluorine substituent. These halogen atoms are known to influence the compound's reactivity and biological activity through electronic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups like chlorine and fluorine enhances its antibacterial properties by increasing binding affinity to microbial targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could make it useful in therapeutic contexts, particularly in diseases where enzyme overactivity is a concern.

- Pharmacological Applications : There is ongoing research into its use as a herbicide, given its structural similarities to other known herbicidal compounds. It has demonstrated effectiveness against specific weed species in agricultural settings.

Antimicrobial Studies

A study investigating the antibacterial properties of related phenoxy compounds found that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains, indicating promising antibacterial potential for this compound .

| Bacterial Strain | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Enzyme Interaction Studies

Research into the pharmacokinetics of similar compounds indicated that halogenated derivatives often exhibit altered metabolic profiles compared to non-halogenated counterparts. The increased lipophilicity due to halogen substitutions can enhance cellular uptake and retention, potentially leading to improved therapeutic efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Binding Affinity : The presence of chlorine and fluorine enhances the compound's ability to interact with target enzymes or receptors due to their electronegative nature, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.

- Structural Modifications : Variations in the phenoxy group can lead to different pharmacological profiles, making it a suitable candidate for further modification in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.